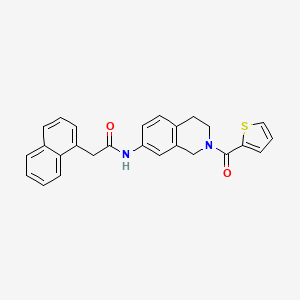
2-(naphthalen-1-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(naphthalen-1-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C26H22N2O2S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(naphthalen-1-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS Number: 955763-32-3) is a novel chemical entity that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, structural properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C20H18N2O1S with a molecular weight of approximately 426.5 g/mol. The structure features a naphthalene moiety linked to a thiophene carbonyl group and a tetrahydroisoquinoline framework, which is significant for its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research focused on SARS-CoV-2 Mpro inhibitors demonstrated that certain tetrahydroisoquinoline derivatives can inhibit viral replication effectively. The compound's structural features suggest it may also interact with viral proteases, which are critical for the viral life cycle .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. The presence of the naphthalene and thiophene rings is associated with cytotoxic activity against several cancer cell lines. In vitro assays have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at the thiophene ring or altering the acetamide chain can significantly affect binding affinity and biological activity. For example, compounds with electron-withdrawing groups on the thiophene ring tend to exhibit enhanced potency against specific targets .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O1S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 955763-32-3 |
| Antiviral Activity | Potentially inhibits SARS-CoV-2 Mpro |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Case Studies
- SARS-CoV-2 Inhibition : A study utilizing deep reinforcement learning identified several novel inhibitors targeting the Mpro enzyme of SARS-CoV-2. Compounds within similar structural frameworks showed promising inhibitory effects with IC50 values ranging from low micromolar concentrations .
- Cytotoxicity in Cancer Models : In vitro studies on derivatives of tetrahydroisoquinoline demonstrated significant cytotoxicity against breast and lung cancer cell lines, with some compounds achieving IC50 values below 10 µM .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c29-25(16-20-7-3-6-19-5-1-2-8-23(19)20)27-22-11-10-18-12-13-28(17-21(18)15-22)26(30)24-9-4-14-31-24/h1-11,14-15H,12-13,16-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIFHMSJTAOSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














